![molecular formula C8H11ClO3 B056932 [1-(Chlorocarbonyl)cyclobutyl]methyl acetate CAS No. 114671-91-9](/img/structure/B56932.png)
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate, also known as CCl4MA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a reagent for the synthesis of various compounds, including β-lactams and α,β-unsaturated ketones. In materials science, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In medicinal chemistry, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been studied for its potential as an anticancer agent and as a tool for drug delivery.
Mécanisme D'action
The mechanism of action of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles, such as DNA and proteins. This can lead to DNA damage and protein modification, which can ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit cytotoxic effects in various cancer cell lines, including breast cancer and lung cancer. It has also been shown to induce apoptosis and inhibit cell migration and invasion. In addition, [1-(Chlorocarbonyl)cyclobutyl]methyl acetate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts and can make handling the compound hazardous.
Orientations Futures
There are several future directions for research on [1-(Chlorocarbonyl)cyclobutyl]methyl acetate. One area of interest is the development of new synthetic methods for [1-(Chlorocarbonyl)cyclobutyl]methyl acetate and its derivatives. Another area of interest is the exploration of its potential as an anticancer agent and drug delivery tool. Additionally, there is potential for the use of [1-(Chlorocarbonyl)cyclobutyl]methyl acetate in the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
114671-91-9 |
|---|---|
Nom du produit |
[1-(Chlorocarbonyl)cyclobutyl]methyl acetate |
Formule moléculaire |
C8H11ClO3 |
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
(1-carbonochloridoylcyclobutyl)methyl acetate |
InChI |
InChI=1S/C8H11ClO3/c1-6(10)12-5-8(7(9)11)3-2-4-8/h2-5H2,1H3 |
Clé InChI |
ROOSNNZFQWHOSW-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1(CCC1)C(=O)Cl |
SMILES canonique |
CC(=O)OCC1(CCC1)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

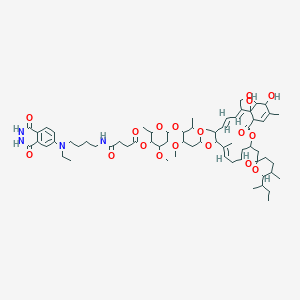
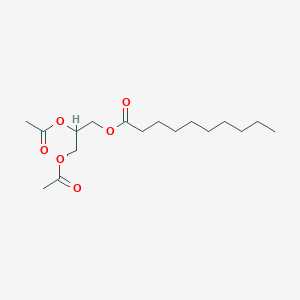
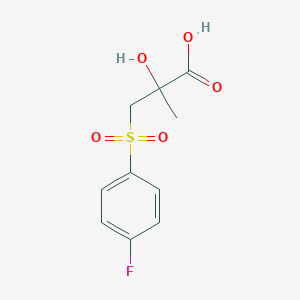
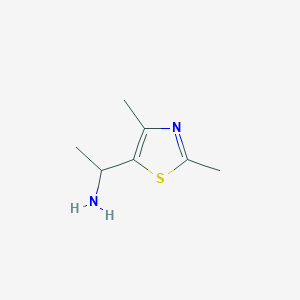

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B56869.png)
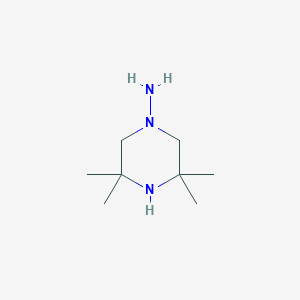
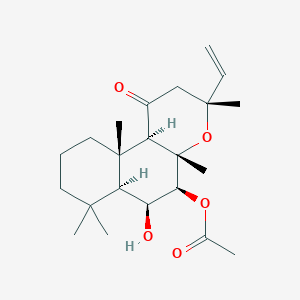
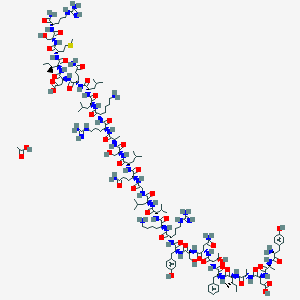
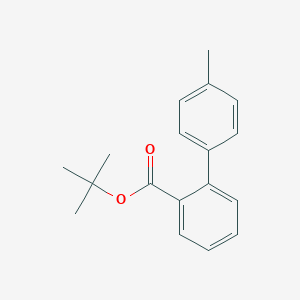
![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)
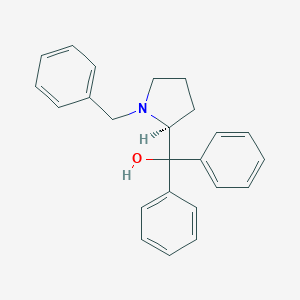
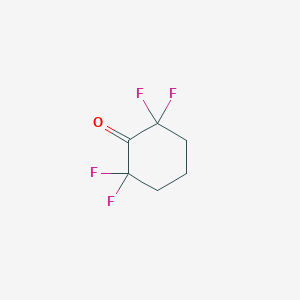
![2-Thiophen-2-yl-imidazo[1,2-a]pyrimidine](/img/structure/B56887.png)